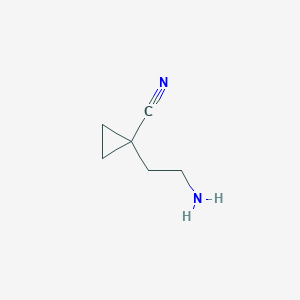
1-(2-Aminoethyl)cyclopropanecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Aminoethyl)cyclopropanecarbonitrile is an organic compound with the molecular formula C6H10N2 It is a derivative of cyclopropane, featuring an aminoethyl group and a nitrile group attached to the cyclopropane ring
Preparation Methods
The synthesis of 1-(2-Aminoethyl)cyclopropanecarbonitrile can be achieved through several synthetic routes. One common method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
1-(2-Aminoethyl)cyclopropanecarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The aminoethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Aminoethyl)cyclopropanecarbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s structural properties make it a useful tool in studying biological processes.
Industry: It is used in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of 1-(2-Aminoethyl)cyclopropanecarbonitrile involves its interaction with specific molecular targets and pathways. The aminoethyl group can interact with biological receptors, influencing various biochemical processes. The nitrile group can also participate in reactions that modulate the compound’s activity .
Comparison with Similar Compounds
1-(2-Aminoethyl)cyclopropanecarbonitrile can be compared with other similar compounds, such as:
Cyclopropanecarbonitrile: Lacks the aminoethyl group, resulting in different reactivity and applications.
1-Aminocyclopropanecarboxylic acid: Contains a carboxylic acid group instead of a nitrile group, leading to different chemical properties and uses.
The uniqueness of this compound lies in its combination of the cyclopropane ring, aminoethyl group, and nitrile group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C6H10N2 |
|---|---|
Molecular Weight |
110.16 g/mol |
IUPAC Name |
1-(2-aminoethyl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C6H10N2/c7-4-3-6(5-8)1-2-6/h1-4,7H2 |
InChI Key |
ZYNAIQRVDZXIJS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CCN)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















